

Data Presentation: Comparative Efficacy Against ALK Mutations

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Compound of Interest

Compound Name: *Ensartinib*

Cat. No.: *B612282*

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The following table summarizes the in vitro inhibitory activity (IC₅₀) of **Ensartinib** and other commercially available ALK TKIs against wild-type ALK and a panel of clinically relevant ALK resistance mutations. Lower IC₅₀ values indicate greater potency.

ALK Variant	Ensartinib IC50 (nM)	Crizotinib IC50 (nM)	Alectinib IC50 (nM)	Brigatinib IC50 (nM)	Ceritinib IC50 (nM)	Lorlatinib IC50 (nM)	Commonly Develops After
Wild-Type	<0.4[1]	~20	~2	~10[12]	~3	~1	N/A
L1196M	<0.4[1]	High Resistance[13]	Sensitive	Sensitive [14][15]	Sensitive [11]	Sensitive	Crizotinib [3][5]
G1269A	Sensitive (ORR 67%)[16]	High Resistance[17]	Sensitive	Sensitive [14]	Sensitive	Sensitive [4]	Crizotinib [3][17]
C1156Y	<0.4[1]	High Resistance[13]	Sensitive	Sensitive [14]	Sensitive [11]	Sensitive	Crizotinib [3][7]
F1174V/L	<0.4 (F1174) [1]	Resistant (F1174V) [3]	Sensitive	Sensitive	Resistant (F1174V) [3]	Sensitive [4]	Crizotinib , Ceritinib[3]
L1171T/N/S	Potent[18]	Resistant (L1171T/N)[3]	Resistant [3][19]	Sensitive [14]	Sensitive (L1171T) [11]	Sensitive [20]	Alectinib[3][10]
V1180L	Data not available	Resistant [3]	Resistant [19]	Sensitive [14]	Sensitive [11]	Sensitive	Alectinib[10][19]
S1206Y/C	<0.4 (S1206R) [1]	Resistant (S1206Y) [13]	Data not available	Resistant (S1206Y/C)[11]	Data not available	Sensitive	Crizotinib , Brigatinib [3][11]
G1202R	3.8[1]	High Resistance[13]	High Resistance[3][19]	Substantial Activity[12]	High Resistance[3]	Sensitive [3][10]	All 2nd Gen TKIs[10][11]

Compound	Data not available	Generally Resistant	Generally Resistant	Generally Resistant	Generally Resistant	Resistant [21][22]	Lorlatinib, Sequential TKIs[5] [21]
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(Note: "High Resistance" indicates that clinically achievable concentrations of the drug are unlikely to be effective. "Sensitive" indicates that the drug is active against the mutation in preclinical models. ORR = Objective Response Rate

from
clinical
data.)

Experimental Protocols

The data presented above is primarily derived from two key types of preclinical experiments: biochemical kinase assays and cell-based proliferation assays.

Biochemical Kinase Activity Assay (IC₅₀ Determination)

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.

Methodology:

- **Reagents:** Recombinant human ALK kinase domain (wild-type or mutant), a generic kinase substrate (e.g., a synthetic peptide), Adenosine-5'-triphosphate (ATP, often radiolabeled with ³²P or ³³P), and the test compound (e.g., **Ensartinib**).
- **Procedure:** The ALK enzyme, substrate, and varying concentrations of the test compound are combined in a reaction buffer in the wells of a microplate.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of ATP. The enzyme transfers a phosphate group from ATP to the substrate.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- **Reaction Termination & Detection:** The reaction is stopped. The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. Alternatively, luminescence-based assays (e.g., ADP-Glo) that measure the amount of ADP produced can be used.
- **Data Analysis:** The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine

the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

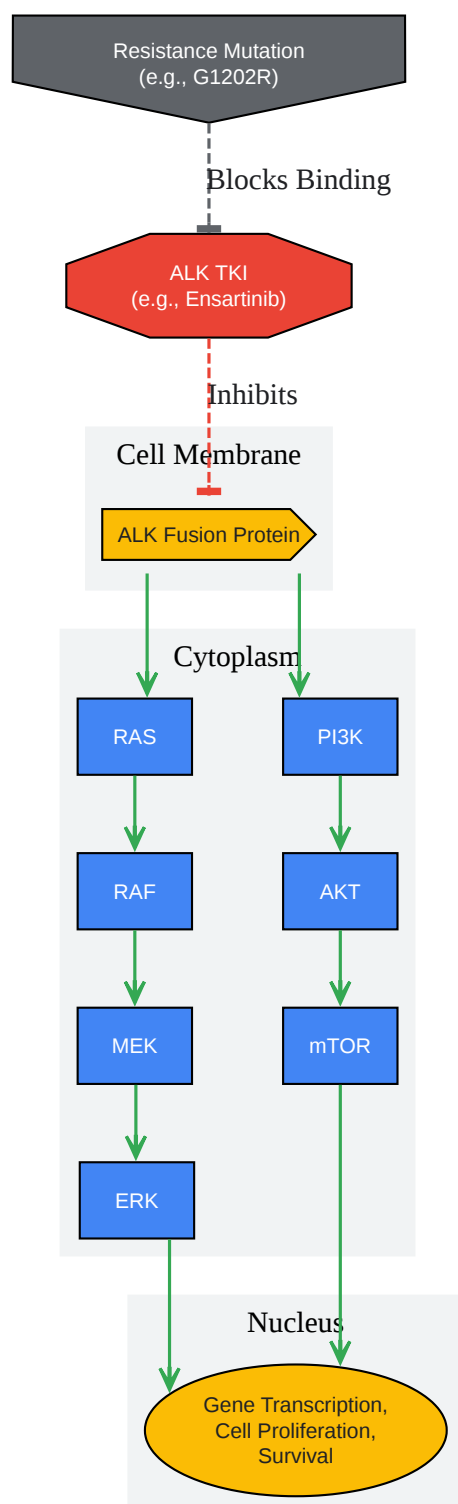
Cell-Based Proliferation/Viability Assay

Objective: To determine the potency of a compound in inhibiting the proliferation of cells whose survival is dependent on ALK signaling.

Methodology:

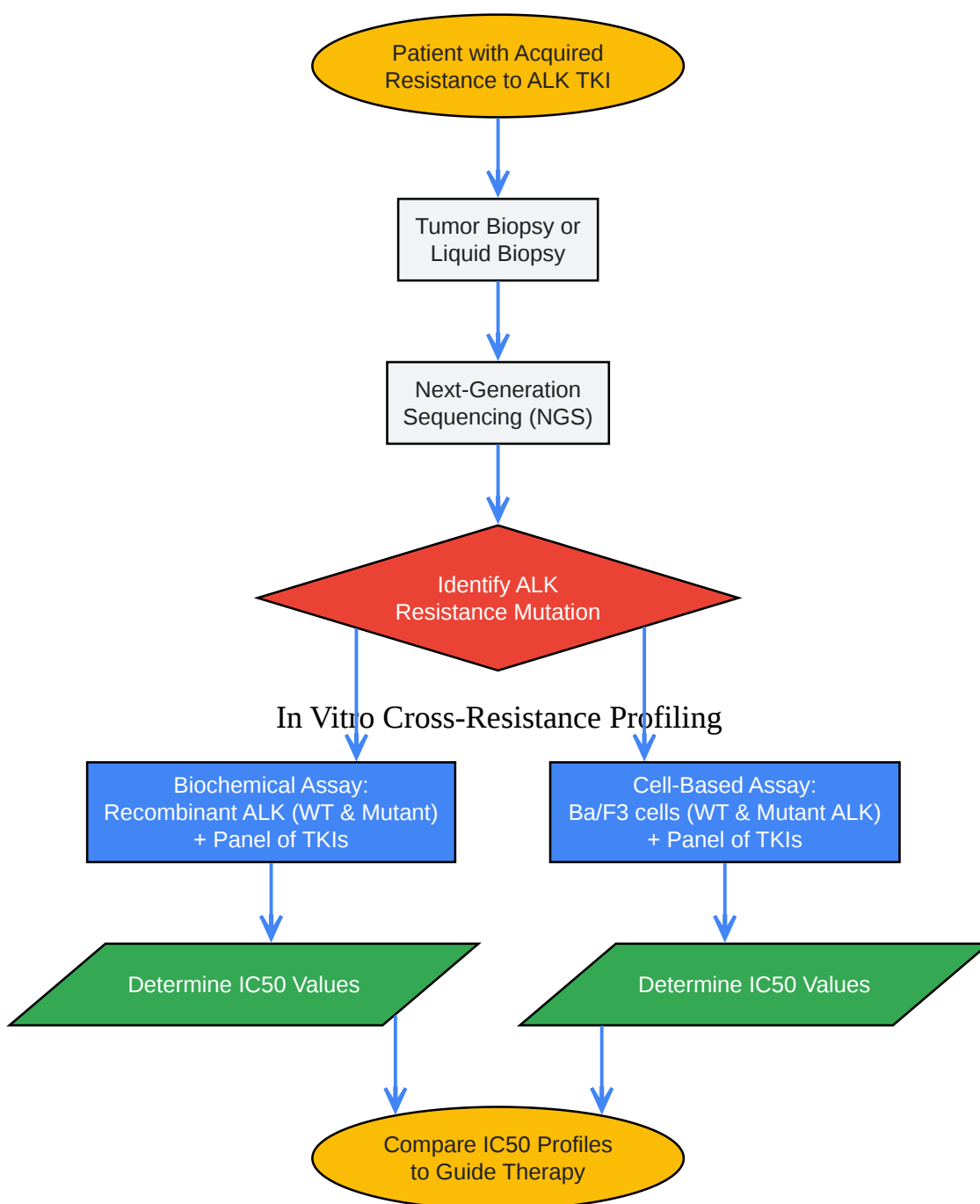
- **Cell Line Engineering:** An interleukin-3 (IL-3) dependent murine pro-B cell line, such as Ba/F3, is engineered to express a constitutively active ALK fusion protein (e.g., EML4-ALK). These cells are then further engineered to express specific ALK resistance mutations. The expression of the ALK fusion protein makes the cells independent of IL-3 for survival and proliferation.
- **Cell Culture:** The engineered Ba/F3 cells are cultured in appropriate media without IL-3.
- **Drug Treatment:** Cells are seeded into 96-well plates and treated with a range of concentrations of the ALK-TKI being tested for 48-72 hours.
- **Viability Measurement:** After the incubation period, cell viability is assessed using a colorimetric or luminescent assay. Common methods include:
 - **MTT Assay:** Measures the metabolic activity of living cells.
 - **CellTiter-Glo® Luminescent Cell Viability Assay:** Measures the amount of ATP present, which is an indicator of metabolically active cells.
- **Data Analysis:** The percentage of cell viability is plotted against the logarithm of the drug concentration. A dose-response curve is generated to calculate the IC50 value, representing the drug concentration that inhibits cell growth by 50%.

Mandatory Visualizations



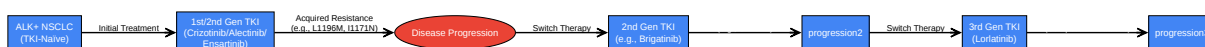
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Caption: ALK signaling pathway, TKI inhibition, and resistance mechanism.



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Caption: Experimental workflow for assessing TKI cross-resistance.



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Caption: Logical flow of sequential ALK TKI therapy and resistance.

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